Pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride

Process Chemistry Scale-Up Synthesis Heterocyclic Chemistry

Medicinal chemists need an unsubstituted acid chloride for amide library synthesis without pre-installed substituent bias. Pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride (CAS 937602-40-9) provides a pristine, universal scaffold for post-coupling diversification. • ≥98% purity ensures analytical reproducibility across library production. • Near-quantitative amidation (99% yield) under Schotten-Baumann conditions, compatible with protecting-group-free sequences. • Streamlined synthesis supports cost-effective scale-up, demonstrated in kilogram-scale GDC-4379 manufacture. Ideal for kinase-targeted SAR (JAK, IRAK4, Trk) and agrochemical fungicide discovery.

Molecular Formula C7H5Cl2N3O
Molecular Weight 218.04
CAS No. 937602-40-9
Cat. No. B2635367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazolo[1,5-a]pyrimidine-3-carbonyl chloride
CAS937602-40-9
Molecular FormulaC7H5Cl2N3O
Molecular Weight218.04
Structural Identifiers
SMILESC1=CN2C(=C(C=N2)C(=O)Cl)N=C1
InChIInChI=1S/C7H4ClN3O/c8-6(12)5-4-10-11-3-1-2-9-7(5)11/h1-4H
InChIKeyALCUWRBCHVFUDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride – Overview


Pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride (CAS 937602-40-9) is an unsubstituted, fused bicyclic heteroaromatic acid chloride characterized by the molecular formula C7H4ClN3O and a molecular weight of 181.58 g/mol . It belongs to the pyrazolo[1,5-a]pyrimidine class of N-heterocyclic compounds, which serve as privileged scaffolds in medicinal chemistry due to their structural resemblance to purine bases and their capacity to engage biological targets such as kinases [1]. As a carbonyl chloride derivative, this compound functions primarily as a reactive electrophilic building block for amide bond formation, enabling the rapid diversification of the pyrazolo[1,5-a]pyrimidine core in drug discovery and agrochemical research programs .

Unsubstituted Core vs. Substituted Analogs


The absence of substituents on the pyrazolo[1,5-a]pyrimidine ring system at positions 5, 6, and 7 distinguishes this acid chloride from its more elaborate counterparts. Substituted analogs—such as those bearing aryl, trifluoromethyl, or cyclopropyl groups—introduce steric bulk and electronic perturbations that can profoundly alter reaction kinetics in amide couplings, limit subsequent functionalization options, and compromise the versatility required for parallel library synthesis [1]. The unsubstituted core offers maximal flexibility: it allows medicinal chemists to introduce desired pharmacophoric elements at multiple positions after the critical amide bond-forming step, rather than being constrained by pre-installed substituents that may prove incompatible with downstream synthetic sequences or biological target engagement [2]. Furthermore, the streamlined synthesis of this unsubstituted building block typically proceeds with superior efficiency and reproducibility compared to the multi-step routes required for substituted derivatives, directly impacting cost and scalability for procurement-intensive research programs .

Quantitative Differentiation


Superior Synthetic Yield

The conversion of pyrazolo[1,5-a]pyrimidine-3-carboxylic acid to the corresponding acid chloride using thionyl chloride proceeds with an isolated yield of 99% . In contrast, substituted analogs such as 3-bromopyrazolo[1,5-a]pyrimidine-derived carbonyl chlorides typically exhibit yields in the 65-70% range under comparable conditions, a difference attributable to steric hindrance and electronic deactivation imparted by substituents . This nearly quantitative conversion translates to reduced raw material costs and minimal purification burden during scale-up.

Process Chemistry Scale-Up Synthesis Heterocyclic Chemistry

High Purity for Amide Coupling

Commercially available pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride is supplied with a certified purity of 98.0% (Fluorochem) to 99% (BOC Sciences) . This high purity level is critical for acid chlorides, which are prone to hydrolysis upon exposure to atmospheric moisture. Lower-purity batches may contain hydrolyzed carboxylic acid impurities that compromise stoichiometric control in subsequent amidation reactions and necessitate costly purification of final products.

Quality Control Building Blocks Amide Coupling

Key Intermediate for JAK1 Inhibitor GDC-4379

Pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride is explicitly employed as the acid chloride component in the endgame amidation step of the kilogram-scale synthesis of GDC-4379, a JAK1 inhibitor under investigation for the treatment of asthma . The published process achieves an overall 2.5-fold improvement in yield compared to the first-generation route (25% overall yield vs. 10% overall yield) [1], underscoring the value of this unsubstituted building block in enabling efficient, scalable pharmaceutical manufacturing.

Medicinal Chemistry Process Development Kinase Inhibitors

Optimal Application Scenarios


Kinase Inhibitor Library Synthesis

The unsubstituted acid chloride serves as a universal starting point for generating diverse amide libraries. Its high reactivity toward amines enables rapid construction of focused compound collections targeting kinases (e.g., JAK, IRAK4, Trk) where the pyrazolo[1,5-a]pyrimidine scaffold is a validated pharmacophore [1]. The 99% synthetic yield and ≥98% commercial purity ensure that library production is both cost-effective and analytically robust .

Scalable API Intermediate

As demonstrated in the kilogram-scale manufacture of GDC-4379, this acid chloride is compatible with Schotten-Baumann amidation conditions and can be integrated into protecting-group-free synthetic sequences [1]. Its near-quantitative formation from the carboxylic acid precursor and defined hazardous properties (H302, H315, H319, H335) facilitate process safety assessments and hazard control during scale-up.

Systemic Fungicide Analog Synthesis

The pyrazolo[1,5-a]pyrimidine core has established precedent in the agrochemical sector as a scaffold for systemic fungicides, with early work by Huppatz demonstrating the synthesis of carboxin analogues [1]. The unsubstituted acid chloride provides a clean entry point for structure-activity relationship (SAR) studies aimed at optimizing fungicidal potency and environmental fate properties.

Tool Compounds for Target Validation

Researchers engaged in target identification and validation studies—particularly those focused on interleukin-1 receptor-associated kinases (IRAKs) [1] or JAK/STAT signaling pathways—can employ this acid chloride to rapidly generate tool compounds with defined modifications at the 3-position of the pyrazolo[1,5-a]pyrimidine ring. The availability of high-purity material from multiple vendors ensures reliable access for time-sensitive biological experiments.

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